Cas no 1154875-76-9 (1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine)
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine
- 1,2-Ethanediamine, 1-(1-methyl-1H-pyrazol-4-yl)-
- 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine
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- Inchi: 1S/C6H12N4/c1-10-4-5(3-9-10)6(8)2-7/h3-4,6H,2,7-8H2,1H3
- InChI Key: HIWAIHBATLLXPU-UHFFFAOYSA-N
- SMILES: C(C1=CN(C)N=C1)(N)CN
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 304.1±27.0 °C at 760 mmHg
- Flash Point: 137.7±23.7 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M323918-10mg |
1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine |
1154875-76-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M323918-50mg |
1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine |
1154875-76-9 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M323918-100mg |
1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine |
1154875-76-9 | 100mg |
$ 295.00 | 2022-06-04 | ||
| Enamine | EN300-116505-0.05g |
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine |
1154875-76-9 | 95% | 0.05g |
$179.0 | 2023-07-04 | |
| Enamine | EN300-116505-0.1g |
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine |
1154875-76-9 | 95% | 0.1g |
$268.0 | 2023-07-04 | |
| Enamine | EN300-116505-0.25g |
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine |
1154875-76-9 | 95% | 0.25g |
$383.0 | 2023-07-04 | |
| Enamine | EN300-116505-0.5g |
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine |
1154875-76-9 | 95% | 0.5g |
$601.0 | 2023-07-04 | |
| Enamine | EN300-116505-1.0g |
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine |
1154875-76-9 | 95% | 1.0g |
$770.0 | 2023-07-04 | |
| Enamine | EN300-116505-2.5g |
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine |
1154875-76-9 | 95% | 2.5g |
$1509.0 | 2023-07-04 | |
| Enamine | EN300-116505-5.0g |
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine |
1154875-76-9 | 95% | 5.0g |
$2235.0 | 2023-07-04 |
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine
Introduction to 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine (CAS No. 1154875-76-9)
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine, identified by its Chemical Abstracts Service (CAS) number 1154875-76-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the pyrazole class, a versatile scaffold widely recognized for its pharmacological properties and structural flexibility. The presence of an ethylene diamine moiety and a methyl-substituted pyrazole ring endows it with unique chemical and biological characteristics, making it a promising candidate for further exploration in drug discovery and molecular biology.
The structural features of 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine make it an intriguing molecule for medicinal chemistry applications. The pyrazole ring, known for its stability and ability to interact with biological targets, serves as a core structure that can be modified to enhance binding affinity and selectivity. Additionally, the ethylene diamine group introduces two amine functionalities, which can participate in hydrogen bonding and ionic interactions with biological receptors. These properties are particularly valuable in the design of small-molecule inhibitors and modulators.
In recent years, there has been a growing interest in pyrazole derivatives due to their diverse biological activities. Studies have demonstrated that pyrazole-based compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anti-diabetic properties. Among these derivatives, 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine has shown particular promise in preclinical studies. Its ability to modulate key biological pathways has led researchers to investigate its potential as a lead compound for the development of novel therapeutic agents.
One of the most compelling aspects of 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine is its potential application in targeting enzymes and receptors involved in metabolic disorders. The compound's unique structural motifs allow it to interact with proteins in a manner that could inhibit or activate specific enzymatic activities. For instance, preliminary studies suggest that this molecule may interfere with the activity of enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. By modulating these enzymatic pathways, 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine could potentially offer therapeutic benefits in conditions like diabetes and cardiovascular diseases.
Furthermore, the compound's chemical stability makes it suitable for various synthetic applications. Its pyrazole core can be further functionalized through cross-coupling reactions, allowing chemists to introduce additional substituents that enhance its biological activity. This flexibility is particularly valuable in drug development pipelines, where lead optimization often requires iterative modifications to improve potency and selectivity. The ability to derivatize 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine provides researchers with a robust platform for generating novel analogs with tailored properties.
The pharmacokinetic profile of 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine is also an important consideration in its potential therapeutic applications. Studies have begun to explore its solubility, metabolic stability, and distribution within biological systems. These parameters are critical for determining whether the compound can reach its target site of action at effective concentrations while minimizing off-target effects. Preliminary data suggest that 1154875-76-9 exhibits reasonable bioavailability and metabolic clearance rates, making it a viable candidate for further development.
Recent advancements in computational chemistry have also facilitated the study of (CAS No. 1154875-76) interactions at the molecular level. Molecular docking simulations have been used to predict how this compound binds to biological targets such as enzymes and receptors. These simulations provide valuable insights into the binding affinity and mode of interaction, guiding experimental efforts to optimize its pharmacological properties. By integrating computational methods with traditional wet chemistry approaches, researchers can accelerate the discovery process and identify promising derivatives more efficiently.
In conclusion,(product name: 1-(methyl-substituted pyrazole ethylene diamine) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Its versatility as a scaffold for drug design makes it an attractive candidate for further exploration in therapeutic development. As our understanding of its pharmacological properties continues to grow, 1154875 may play a crucial role in addressing unmet medical needs across multiple disease areas.
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